molecular formula C27H31N5O2S B2674642 1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034377-82-5

1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2674642
CAS No.: 2034377-82-5
M. Wt: 489.64
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline family. This class of compounds is known for its diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities . The unique structure of this compound, featuring a triazoloquinazoline core fused with various functional groups, makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

1-(Benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its antitumor activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-(Benzylsulfanyl)-4H-quinazoline-4-one: Shares the quinazoline core but lacks the triazole ring and additional functional groups.

    N-Cyclopentyl-4-(3-methylbutyl)-5-oxo-4H-quinazoline-8-carboxamide: Similar structure but without the benzylsulfanyl group.

Uniqueness

1-(Benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its combination of a triazoloquinazoline core with multiple functional groups, enhancing its pharmacological properties and making it a versatile compound for various applications .

Properties

IUPAC Name

1-benzylsulfanyl-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N5O2S/c1-18(2)14-15-31-25(34)22-13-12-20(24(33)28-21-10-6-7-11-21)16-23(22)32-26(31)29-30-27(32)35-17-19-8-4-3-5-9-19/h3-5,8-9,18,20-23,26,29H,6-7,10-17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXNMSZSVMWLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2NN=C(N2C3CC(CCC3C1=O)C(=O)NC4CCCC4)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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